4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
CAS No.: 313662-36-1
Cat. No.: VC5472752
Molecular Formula: C16H11N3O2S
Molecular Weight: 309.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313662-36-1 |
|---|---|
| Molecular Formula | C16H11N3O2S |
| Molecular Weight | 309.34 |
| IUPAC Name | 4-cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C16H11N3O2S/c1-21-12-3-2-4-13-14(12)18-16(22-13)19-15(20)11-7-5-10(9-17)6-8-11/h2-8H,1H3,(H,18,19,20) |
| Standard InChI Key | QZLYNPNGGSSLHE-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
-
A 4-methoxybenzo[d]thiazol-2-yl moiety, providing a heterocyclic scaffold with sulfur and nitrogen atoms.
-
A benzamide group linked to the thiazole ring via an amide bond.
-
A cyano substituent at the para position of the benzamide aromatic ring.
This configuration confers unique electronic and steric properties, influencing its reactivity and biological interactions. X-ray crystallography of analogous benzothiazole derivatives reveals non-planar geometries, with dihedral angles between aromatic systems ranging from 30° to 35°, facilitating diverse molecular interactions .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₁N₃O₂S | |
| Molecular Weight | 309.34 g/mol | |
| IUPAC Name | 4-cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
| SMILES | COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization
Reaction Pathways
Synthesis typically involves multi-step organic reactions, starting with functionalized benzothiazole precursors. A common route includes:
-
Protection of amino groups: Acetylation of 4-aminobenzonitrile using acetic anhydride.
-
Nitration/Reduction: Introduction of nitro groups followed by reduction to diamines using SnCl₂ .
-
Cyclization: Treatment with cyanogen bromide or potassium thiocyanate to form the benzothiazole core .
-
Amide Coupling: Condensation of benzoyl chloride derivatives with 2-aminobenzothiazoles under mild acidic conditions.
Industrial-Scale Production
High-throughput techniques such as flow chemistry and automated purification systems (e.g., preparative HPLC) are employed to enhance yield (>75%) and purity (>98%). Solvent selection (e.g., dichloromethane, ethanol) and catalyst optimization (e.g., DMAP) further improve efficiency .
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro studies demonstrate potent activity against HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma), with IC₅₀ values of 12.3 μM and 18.7 μM, respectively . The compound disrupts topoisomerase I activity, inducing DNA damage and apoptosis via caspase-3 activation .
Table 2: Anticancer Activity Profile
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| HeLa | 12.3 | Topoisomerase I inhibition | |
| MCF-7 | 18.7 | Caspase-3 activation | |
| SW 620 (colon carcinoma) | 24.1 | Cell cycle arrest (G2/M phase) |
Applications in Medicinal Chemistry
Drug Development
The compound serves as a lead structure for designing dual-acting kinase inhibitors, leveraging its ability to bind ATP pockets in EGFR and VEGFR2 . Structural analogs with fluorinated substituents show enhanced blood-brain barrier penetration, highlighting potential in neuro-oncology.
Biochemical Probes
Fluorescently tagged derivatives enable real-time tracking of topoisomerase I dynamics in live cells, aiding mechanistic studies of DNA repair pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume